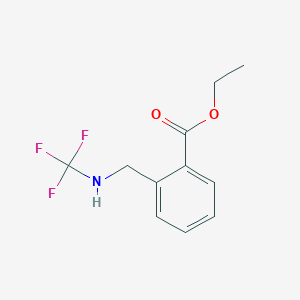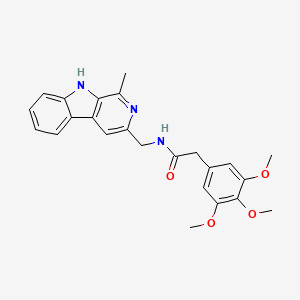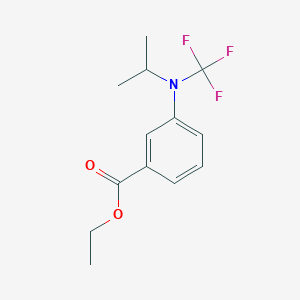
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by a dioxane ring substituted with a dimethyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one typically involves the reaction of neopentyl glycol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then oxidized to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The dioxane ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one can be compared with similar compounds such as:
5,5-Dimethyl-1,3-dioxan-2-one: This compound shares the dioxane ring structure but lacks the ethanone moiety, resulting in different chemical reactivity and applications.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde:
Propiedades
Número CAS |
71006-65-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(5,5-dimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-10-4-8(2,3)5-11-7/h7H,4-5H2,1-3H3 |
Clave InChI |
HEHWDXVAFUFHNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1OCC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
